AEMA plays a crucial role in developing biocompatible materials for various biomedical applications. Its key functionalities include:
AEMA serves as a valuable building block for synthesizing various functional polymers:
AEMA's unique properties make it suitable for developing various types of sensors and electrodes:
2-Aminoethyl methacrylate is a chemical compound characterized by its structure, which includes a methacrylate group and an amine group connected by an ethyl chain. Its molecular formula is with a molecular weight of approximately 115.16 g/mol. This compound is primarily available in its hydrochloride form, known as 2-aminoethyl methacrylate hydrochloride, with the CAS number 2420-94-2. It appears as a white to light brown crystalline powder and is soluble in water .
The presence of both the methacrylate and amine functionalities allows this compound to participate in various
Research indicates that 2-aminoethyl methacrylate exhibits biological activity due to its amine functionality, which can interact with biological molecules. For instance, polymers derived from this compound have been investigated for their potential in drug delivery systems and tissue engineering applications due to their biocompatibility and ability to form hydrogels . Furthermore, studies have shown that polymers based on 2-aminoethyl methacrylate can enhance cellular interactions, making them suitable candidates for biomedical applications.
The synthesis of 2-aminoethyl methacrylate typically involves the reaction between methacrylic acid and ethanolamine. One common method includes:
Another method involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride under specific conditions to yield high-purity hydrochloride salt .
Studies on the interactions of 2-aminoethyl methacrylate focus on its ability to form complexes with other molecules through its amine group. For example, polymers derived from this compound have been shown to effectively adsorb carbon dioxide due to the presence of amine functionalities that facilitate the formation of ammonium carbamates . Such interactions are crucial for developing materials aimed at gas capture and separation technologies.
Several compounds share structural similarities with 2-aminoethyl methacrylate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl methacrylate | Methacrylate without amine group | Primarily used in polymer production |
Aminoethyl acrylate | Acrylate structure with amine functionality | Less reactive than methacrylates |
Poly(ethylene imine) | Polymeric structure with multiple amines | High cationic charge density |
2-Hydroxyethyl methacrylate | Hydroxy group instead of amino | Used for hydrophilic modifications |
The uniqueness of 2-aminoethyl methacrylate lies in its dual functionality—combining both an amine group and a polymerizable methacrylate moiety—allowing it to be versatile in both chemical reactivity and application scope. This duality enhances its utility in various fields such as materials science and biomedical engineering.
The development of AEM is rooted in the broader exploration of methacrylate chemistry, which gained momentum in the mid-20th century with the commercialization of poly(methyl methacrylate) (PMMA). While PMMA became a cornerstone of acrylic plastics, researchers sought monomers with functional side chains to expand polymer capabilities. AEM emerged as a derivative of methacrylic acid, synthesized through esterification reactions between methacryloyl chloride and 2-aminoethanol. Early synthesis methods faced challenges due to the instability of the free amine group, which led to the adoption of protective strategies such as Boc (tert-butoxycarbonyl) groups.
The first documented synthesis of AEM hydrochloride, a stabilized form of the monomer, involved reacting methacrylic acid with ethyleneimine followed by hydrochloric acid. This method, patented in the 2010s, addressed purity and yield issues associated with earlier approaches. The monomer’s commercial availability expanded after innovations in living radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT), which enabled precise control over polymer architecture.
AEM’s primary amine group confers unique properties to polymers, including pH responsiveness, adhesion, and biocompatibility. These characteristics have driven its adoption in three key areas:
Controlled polymerization of AEM allows the creation of well-defined homopolymers and block co-polymers. For example, ATRP of Boc-protected AEM yields polymers with polydispersity indices ($$ \text{PDI} $$) as low as 1.16, enabling precise molecular weight control. Deprotection restores the amine group, facilitating post-polymerization modifications such as cross-linking or conjugation with biomolecules. AEM-based polymers exhibit tunable thermoresponsive behavior, with lower critical solution temperatures (LCST) ranging from 50°C to 90°C depending on chain length and composition.
AEM’s amine group enhances interfacial interactions in coatings and adhesives. Polymers derived from AEM improve adhesion to substrates like metals, glass, and polymers by forming hydrogen bonds or covalent linkages. This property is leveraged in dental composites, automotive coatings, and pressure-sensitive adhesives.
AEM-containing polymers are pivotal in drug delivery and tissue engineering. For instance, poly(AEM) forms coacervates with anionic polysaccharides like carboxymethyl cellulose (CMC), creating microcapsules for controlled drug release. Additionally, AEM-based cationic polymers efficiently complex DNA, enabling gene transfection with efficiencies comparable to polyethyleneimine (PEI).
Recent advancements in AEM chemistry focus on sustainability, precision, and multifunctionality:
Patents from 2016–2017 describe solvent-free routes to AEM hydrochloride using ketimine intermediates, achieving yields exceeding 90% while minimizing waste. These methods reduce reliance on toxic reagents like ethyleneimine, aligning with green chemistry principles.
AEM is integral to stimuli-responsive polymers. For example, AEM-2-(diisopropylamino)ethyl methacrylate (DPA) diblock copolymers form pH-sensitive micelles that encapsulate anticancer drugs at physiological pH and release them in acidic tumor environments. Similarly, AEM-grafted hydrogels exhibit temperature-dependent swelling, enabling applications in wearable sensors.
While beyond the scope of the outlined sections, it is worth noting that modern AEM production emphasizes scalability and purity. Continuous-flow reactors and immobilized catalysts are being explored to optimize the esterification of 2-aminoethanol with methacrylic acid derivatives.
2-Aminoethyl methacrylate is an enoate ester with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-aminoethyl 2-methylprop-2-enoate [1]. The chemical structure features a methacrylate backbone with a characteristic vinyl group (C=C) adjacent to a carbonyl group (C=O), connected through an ester linkage to an aminoethyl side chain [1] [2].
The simplified molecular input line entry system representation is CC(=C)C(=O)OCCN, which clearly demonstrates the structural organization [1]. The compound contains both a polymerizable methacrylate functional group and a primary amine group, making it a bifunctional monomer [1] [2]. The InChI key for this compound is QLIBQJQPGWSWWBF-UHFFFAOYSA-N [1].
Conformational analysis studies have revealed that the molecular structure exhibits flexibility, particularly around the ethyl linker connecting the methacrylate and amine functionalities [8]. The presence of the primary amine group introduces hydrogen bonding capabilities that can influence the conformational preferences of the molecule [8]. Computational studies suggest that the compound can adopt multiple stable conformations due to rotation around the C-O and C-N bonds in the side chain [8].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₁NO₂ | [1] |
Molecular Weight | 129.16 g/mol | [1] |
IUPAC Name | 2-aminoethyl 2-methylprop-2-enoate | [1] |
CAS Number | 7659-36-1 | [1] |
SMILES | CC(=C)C(=O)OCCN | [1] |
2-Aminoethyl methacrylate in its free base form typically exists as a liquid at room temperature [3]. The compound is characterized by its reactive nature due to the presence of both the methacrylate double bond and the primary amine group [3]. The physical appearance can vary depending on purity and storage conditions, but it generally presents as a clear to slightly yellowish liquid [3].
The boiling point of 2-aminoethyl methacrylate has been reported as 192.1°C at 760 mmHg [3] [10]. The compound does not have a well-defined melting point in its free base form as it exists as a liquid under standard conditions [3]. The flash point is reported to be 63.5°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [3] [10].
For the hydrochloride salt form, the melting point ranges from 102-110°C according to literature sources [9] [10], with some reports indicating a more specific range of 116-118°C [12] [25]. The difference in melting points reflects variations in crystalline forms and purity levels of different preparations [9] [12].
The density of 2-aminoethyl methacrylate has been reported as 0.996 g/cm³ [3]. The compound exhibits interesting solubility characteristics due to its dual functional nature. The free base form shows limited water solubility, while the hydrochloride salt form is highly water-soluble due to the ionic character imparted by the salt formation [9] [24].
The polar surface area is calculated to be 52.32 Ų, and the partition coefficient (LogP) is reported as 0.76470 for the free base form [3]. These parameters indicate moderate hydrophilicity, which is consistent with the presence of both hydrophobic methacrylate and hydrophilic amine functionalities [3].
Physical Property | Free Base | Hydrochloride Salt | Reference |
---|---|---|---|
Boiling Point | 192.1°C at 760 mmHg | Not applicable | [3] [10] |
Melting Point | Liquid at RT | 102-110°C | [3] [9] |
Density | 0.996 g/cm³ | Not reported | [3] |
Flash Point | 63.5°C | Not applicable | [3] [10] |
Water Solubility | Limited | Highly soluble | [9] [24] |
2-Aminoethyl methacrylate exhibits dual reactivity due to the presence of both methacrylate and primary amine functional groups [13] [14]. The methacrylate group readily undergoes free radical polymerization through the vinyl double bond, making it suitable for various polymerization techniques including reversible addition-fragmentation chain transfer polymerization and atom transfer radical polymerization [13] [14] [17].
The primary amine group displays nucleophilic character and can participate in various chemical reactions including acylation, alkylation, and condensation reactions [14] [27]. The amine functionality also enables the formation of hydrogen bonds, which influences both inter- and intramolecular interactions [22]. Studies have demonstrated that the amine group can be modified through guanidinylation reactions, expanding the chemical versatility of polymers derived from this monomer [21] [27].
The polymerization reactivity of 2-aminoethyl methacrylate has been extensively studied, with research showing that controlled radical polymerization techniques can produce well-defined polymers with narrow molecular weight distributions [13] [14]. The presence of the amine group can influence polymerization kinetics, particularly in aqueous systems where protonation states become important [14] [26].
The stability of 2-aminoethyl methacrylate is significantly influenced by its chemical environment and the protonation state of the amine group [19] [20] [21]. In its free base form, the monomer shows limited stability and can undergo intramolecular rearrangement to form 2-hydroxyethyl methacrylamide through aminolysis of the ester group [26] [36]. This degradation pathway involves the nucleophilic attack of the primary amine on the carbonyl carbon of the methacrylate ester [26].
Environmental factors such as pH, temperature, and moisture significantly affect the stability of the compound [20] [23]. The hydrochloride salt form exhibits enhanced stability compared to the free base, as protonation of the amine reduces its nucleophilicity and thus its tendency to undergo intramolecular aminolysis [20] [26]. Storage under inert atmosphere and at reduced temperatures is recommended to minimize degradation [20] [23].
Polymers derived from 2-aminoethyl methacrylate show varying stability profiles depending on their structure and environment [15] [21]. Hydrolytic degradation of the ester linkages in the polymer backbone can occur under alkaline conditions, with degradation rates increasing with pH [15]. Thermal degradation studies indicate a two-step degradation pattern, with side group cleavage beginning at approximately 210°C [21].
The acid-base behavior of 2-aminoethyl methacrylate is primarily governed by the primary amine group, which acts as a Brønsted base [22] [27]. The pKa value of the amine group influences the protonation state under different pH conditions, affecting both the chemical reactivity and physical properties of the compound [22].
In aqueous solutions, the amine group can exist in equilibrium between its protonated (cationic) and deprotonated (neutral) forms [22] [27]. The protonation behavior is influenced by the local environment and the presence of other functional groups in polymeric forms [22]. Studies on poly(2-aminoethyl methacrylate) have shown that the apparent pKa can shift due to electrostatic interactions between neighboring charged groups along the polymer chain [22].
The acid-base properties are crucial for applications involving pH-responsive behavior [21] [22]. Research has demonstrated that polymers containing 2-aminoethyl methacrylate units can undergo conformational changes in response to pH variations, making them suitable for controlled release applications [21]. The buffering capacity of these systems is determined by the density of amine groups and their accessibility to protonation [22].
2-Aminoethyl methacrylate hydrochloride represents the most common salt form of this compound, with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol [4] [6]. The CAS number for the hydrochloride salt is 2420-94-2 [4] [6]. This salt form is prepared by treating the free base with hydrochloric acid, resulting in protonation of the primary amine group [9] [11].
The hydrochloride salt typically appears as a white to light brown crystalline powder [9] [11] [25]. The formation of the salt significantly alters the physical properties compared to the free base, most notably increasing water solubility and providing a stable, easily handled solid form [9] [24]. The salt is commonly stabilized with 500-1000 ppm phenothiazine to prevent unwanted polymerization during storage [25] [40].
The IUPAC name for the hydrochloride form is 2-aminoethyl 2-methylprop-2-enoate;hydrochloride, and its SMILES representation is CC(=C)C(=O)OCCN.Cl [7] [25]. The compound is stable under normal storage conditions when kept at refrigerated temperatures (2-8°C) and protected from moisture and air [11] [23].
Property | Hydrochloride Salt | Reference |
---|---|---|
Molecular Formula | C₆H₁₂ClNO₂ | [4] [6] |
Molecular Weight | 165.62 g/mol | [4] [6] |
CAS Number | 2420-94-2 | [4] [6] |
Melting Point | 102-110°C | [9] [10] |
Appearance | White to light brown powder | [9] [11] |
Water Solubility | Highly soluble | [9] [24] |
Storage Temperature | 2-8°C | [11] [23] |
The choice between free base and hydrochloride forms of 2-aminoethyl methacrylate significantly impacts both handling properties and chemical behavior [27] [29]. The free base form exists as a liquid at room temperature with limited water solubility, while the hydrochloride salt is a crystalline solid with high water solubility [9] [24] [27].
Stability differences between the two forms are particularly pronounced [26] [27]. The free base is prone to intramolecular aminolysis reactions that can lead to degradation, whereas the hydrochloride salt shows enhanced stability due to the reduced nucleophilicity of the protonated amine [26] [27]. This stability difference makes the hydrochloride form more suitable for storage and commercial applications [27].
In polymerization applications, both forms can be utilized, but they exhibit different behaviors [27] [36]. The hydrochloride salt can be polymerized directly in its protonated form, which helps prevent side reactions during the polymerization process [27] [36]. Subsequently, the polymer can be treated with base to regenerate the free amine groups [27]. Research has shown that using the free base form for chemical modifications, such as guanidinylation, results in higher reaction rates and conversion compared to the salt form [27].
The bioavailability and interaction properties also differ between the forms [29]. The hydrochloride salt generally exhibits better bioavailability due to its enhanced solubility characteristics [29]. However, the choice between forms ultimately depends on the specific application requirements, including solubility needs, storage considerations, and downstream processing requirements [27] [29].
Comparison Parameter | Free Base | Hydrochloride Salt | Reference |
---|---|---|---|
Physical State | Liquid | Crystalline solid | [9] [24] |
Water Solubility | Limited | High | [9] [24] |
Chemical Stability | Lower | Higher | [26] [27] |
Polymerization Control | Moderate | Better | [27] [36] |
Modification Reactivity | Higher | Lower | [27] |
Storage Requirements | Inert atmosphere | Refrigerated | [20] [23] |
The ketimine route represents one of the most industrially viable methods for producing 2-aminoethyl methacrylate hydrochloride [1] [2]. This process involves the reaction of a ketimine compound of 2-aminoethyl methacrylate with hydrogen chloride in aqueous or mixed aqueous-organic solvent systems. The reaction proceeds through a carefully controlled pH environment, typically maintained between 0.2 and 3.7, ensuring optimal conversion while minimizing side reactions [1] [2].
The process demonstrates exceptional conversion rates exceeding 98%, with the formation of 2-aminoethyl methacrylate hydrochloride in solid state at high purity [1]. The reaction mechanism involves hydrolysis of the ketimine protective group under acidic conditions, releasing the primary amine functionality. This method offers significant industrial advantages including high reproducibility, scalability, and excellent product quality suitable for downstream polymerization applications [1] [2].
Temperature control during the ketimine hydrolysis process is critical, with optimal conditions typically maintained at moderate temperatures to prevent premature polymerization of the methacrylate functionality. The use of appropriate inhibitors, such as copper sulfate or hydroquinone, is essential to prevent radical polymerization during synthesis and purification steps [3].
The direct acylation route employs ethanolamine hydrochloride and methacryloyl chloride as starting materials, representing a well-established industrial method [4]. The reaction is typically conducted in toluene as solvent at elevated temperatures around 110°C. The process involves dropwise addition of methacryloyl chloride over approximately 30 minutes, followed by continued stirring for 3 hours to ensure complete conversion [4].
This method achieves yields ranging from 85% to 99%, producing 2-aminoethyl methacrylate hydrochloride directly as the final product [4]. The reaction proceeds through nucleophilic acyl substitution, where the amino group of ethanolamine attacks the carbonyl carbon of methacryloyl chloride, displacing chloride ion. The hydrochloride salt formation occurs simultaneously, providing a stable, crystalline product suitable for commercial applications [4].
Post-reaction workup involves cooling the reaction mixture to 0°C, collection of the precipitated solid by filtration, and washing with diisopropyl ether to remove organic impurities. The product is subsequently dried under reduced pressure to obtain 2-aminoethyl methacrylate hydrochloride in high purity [4].
The oxazoline ring opening method utilizes 2-isopropenyl-2-oxazoline as the key intermediate, which undergoes acid-catalyzed hydrolysis to yield 2-aminoethyl methacrylate [3]. This process has demonstrated yields exceeding 99% when conducted under optimized conditions. The reaction typically employs hydrochloric acid or sulfuric acid as the hydrolyzing agent in aqueous medium [3].
The process begins with preparation of 2-isopropenyl-2-oxazoline through dehydration of 2-(α-hydroxymethyl-ethyl)-2-oxazoline. The subsequent hydrolysis step is conducted at controlled temperatures between 17-20°C to prevent side reactions. The pH is carefully maintained in the acidic range to facilitate oxazoline ring opening while preserving the methacrylate functionality [3].
This route offers several advantages including high product purity, minimal side product formation, and compatibility with large-scale manufacturing processes. The oxazoline intermediate can be prepared and stored under appropriate conditions, providing flexibility in production scheduling [3].
The Michael addition approach involves the base-catalyzed addition of ethanolamine to methyl methacrylate [5]. This method employs 1,5,7-triazabicyclo[4.4.0]dec-5-ene as catalyst and operates under mild conditions at approximately 20°C. Initial conversion rates of 50% are achieved within 20 minutes, ultimately reaching 65% conversion [5].
While this method offers the advantage of operating under mild reaction conditions, the conversion rates are currently suboptimal for large-scale industrial application. The reaction mechanism involves nucleophilic attack of the ethanolamine nitrogen on the β-carbon of methyl methacrylate, forming the desired aminoethyl ester linkage [5].
Further optimization of catalyst loading, reaction temperature, and solvent systems may improve the viability of this route for industrial applications. The atom-economical nature of this transformation makes it an attractive option for sustainable synthesis approaches [5].
Laboratory-scale synthesis often employs protection-deprotection strategies to prevent side reactions and improve selectivity [6]. The tert-butoxycarbonyl (Boc) protection route involves initial protection of ethanolamine with Boc anhydride, followed by esterification with methacrylic acid or its derivatives, and subsequent deprotection using trifluoroacetic acid [6].
This approach typically yields 70-99% pure product and enables preparation of well-defined polymers through atom transfer radical polymerization techniques. The Boc group provides selective protection of the amino functionality during the esterification step, preventing unwanted side reactions [6].
The deprotection step requires careful control of reaction conditions, typically conducted at room temperature for 2 hours using trifluoroacetic acid. Subsequent neutralization with sodium hydroxide solution at pH 9.0 releases the free amine without compromising the methacrylate functionality [6].
The synthesis of 2-aminoethyl methacrylate for controlled radical polymerization applications often employs specialized procedures to ensure compatibility with living polymerization techniques [7] [8]. Direct polymerization of 2-aminoethyl methacrylate hydrochloride has been successfully achieved using cumyl dithiobenzoate as chain transfer agent in dimethyl sulfoxide or dimethyl sulfoxide/1,4-dioxane mixtures at 70°C [8].
The polymerization proceeds with good control, yielding polymers with narrow molecular weight distributions (polydispersity index 1.2-1.3) [8]. This approach circumvents the stability issues associated with the free base form of the monomer, which undergoes rapid internal rearrangement to form 2-hydroxyethyl methacrylamide [8].
Temperature control is critical during these polymerizations, as elevated temperatures can lead to side reactions including aminolysis of the ester linkage. The use of appropriate solvents and careful selection of initiator and chain transfer agent concentrations enables successful synthesis of well-defined polymeric materials [8].
Microwave irradiation provides an energy-efficient method for laboratory-scale synthesis of 2-aminoethyl methacrylate derivatives [9]. The technique enables rapid heating and improved reaction kinetics compared to conventional heating methods. Typical reaction times are reduced from hours to minutes while maintaining high yields [9].
The method is particularly suitable for small-scale synthesis in the 1-45 mmol range, offering excellent reproducibility and reduced energy consumption. Microwave-promoted reactions often exhibit improved selectivity due to uniform heating and reduced thermal decomposition [9].
Recent developments in photopolymerization techniques have driven the need for 2-aminoethyl methacrylate synthesis methods compatible with light-mediated polymerization [10]. These approaches avoid the use of toxic transition metal catalysts, relying instead on photoinitiator systems that are compatible with biological applications [10].
The synthesis procedures must ensure absence of metal contaminants that could interfere with photopolymerization kinetics or introduce toxicity concerns for biomedical applications. Purification protocols specifically designed to remove trace metal impurities are essential for these applications [10].
The development of sustainable synthesis routes for 2-aminoethyl methacrylate has focused on utilizing renewable feedstocks and reducing environmental impact [11] [12]. Research efforts have explored the use of bio-derived methacrylic acid precursors, including citric acid, itaconic acid, and 2-hydroxyisobutyric acid as starting materials [12].
Single-step conversion processes have been developed using solid catalyst systems, particularly barium hexaaluminate, which demonstrates high turnover frequency and stability under reaction conditions [12]. These catalysts enable cascade decarboxylation-esterification reactions that convert biomass-derived organic acids directly to methacrylic acid derivatives [12].
The hexaaluminate catalysts possess unique layered structures with alternating spinel blocks separated by mirror planes containing large cations. This structure provides both acidic and basic sites necessary for the cascade reactions, while offering excellent thermal stability and resistance to deactivation [12].
Environmentally conscious synthesis approaches have emphasized the development of solvent-free reaction conditions [13] [14]. These methods reduce waste generation, eliminate volatile organic compound emissions, and simplify product isolation procedures. Solvent-free approaches are particularly applicable to solid-phase reactions and microwave-assisted synthesis [13].
The use of deep eutectic solvents and ionic liquids as environmentally benign reaction media has shown promise for 2-aminoethyl methacrylate synthesis. These alternative solvents offer advantages including negligible vapor pressure, thermal stability, and potential for recycling [13].
Green chemistry principles emphasize the use of catalytic rather than stoichiometric reagents to minimize waste generation [13]. Research has focused on developing highly active and selective catalysts that operate under mild conditions and can be easily recovered and recycled [13].
Heterogeneous catalysts offer particular advantages for industrial applications, as they can be separated from reaction products by simple filtration and reused multiple times. The development of supported metal catalysts and solid acid catalysts has enabled more sustainable synthesis routes [13].
The design of synthetic routes with high atom economy ensures that the maximum number of starting material atoms are incorporated into the final product [15]. This principle has guided the development of addition reactions and rearrangement processes that minimize by-product formation [15].
Michael addition reactions exemplify high atom economy transformations, as they involve the direct addition of nucleophiles to electrophilic alkenes without elimination of leaving groups. Optimization of these reactions for 2-aminoethyl methacrylate synthesis continues to be an active area of research [15].
1H NMR spectroscopy serves as the primary method for structure confirmation and purity assessment of 2-aminoethyl methacrylate [16] [17]. The characteristic spectral features include signals at δ 1.9 ppm for the methacrylic methyl group, δ 4.2 ppm for the ester methylene protons, δ 3.5 ppm for the aminoethyl methylene protons, and δ 5.8/6.2 ppm for the vinyl protons [16] [17].
The splitting patterns and integration ratios provide valuable information about product purity and the presence of impurities. For the hydrochloride salt form, the amino protons typically appear as a broad signal around δ 3.0-4.0 ppm due to rapid exchange with deuterium in deuterated solvents [17].
13C NMR spectroscopy provides complementary structural information, with characteristic signals at δ 18 ppm for the methacrylic methyl carbon, δ 62 ppm for the ester methylene carbon, δ 40 ppm for the aminoethyl methylene carbon, and δ 178 ppm for the carbonyl carbon [17].
FT-IR spectroscopy enables rapid identification of functional groups and assessment of chemical purity [18] [19]. Key spectral features include N-H stretching vibrations at 3300-3500 cm⁻¹, C=O stretching at 1720 cm⁻¹, and C=C stretching at 1640 cm⁻¹ [18] [19].
The presence of impurities can often be detected through additional or shifted absorption bands. For example, the presence of 2-hydroxyethyl methacrylamide, a common degradation product, can be identified by characteristic amide vibrations [18] [19].
Mass spectrometric analysis provides definitive molecular weight confirmation and can detect trace impurities [20]. For the free base form, the molecular ion appears at m/z 129 [M+H]⁺, while the hydrochloride salt shows characteristic isotope patterns at m/z 165-168 due to the presence of chlorine [20].
High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, while tandem mass spectrometry can provide structural information through fragmentation patterns [20].
Gas chromatographic analysis is particularly useful for detecting volatile impurities and assessing the purity of 2-aminoethyl methacrylate samples [20]. The method employs flame ionization detection and provides quantitative analysis of impurities at the microgram level [20].
Typical impurities that can be detected include residual solvents, unreacted starting materials, and volatile by-products. The method requires careful optimization of column temperature and carrier gas flow rates to achieve adequate separation [20].
For polymeric derivatives of 2-aminoethyl methacrylate, size exclusion chromatography provides essential information about molecular weight distributions and the presence of oligomeric impurities [6]. The technique is particularly valuable for quality control of materials intended for controlled polymerization applications [6].
Multi-angle light scattering detection can provide absolute molecular weight determination, while differential viscometry provides information about polymer branching and structure [6].
Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, enabling verification of chemical composition and detection of inorganic impurities [17]. For 2-aminoethyl methacrylate hydrochloride, the theoretical composition is C: 43.5%, H: 7.3%, N: 8.5% [17].
Deviations from theoretical values can indicate the presence of impurities, incomplete reactions, or degradation products. The method is particularly useful for batch release testing and quality assurance applications [17].
Differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability, phase transitions, and the presence of volatile impurities [21]. These techniques are valuable for assessing storage stability and processing conditions [21].
The glass transition temperature and decomposition temperature of 2-aminoethyl methacrylate polymers serve as quality indicators and can detect the presence of plasticizing impurities or degradation products [21].